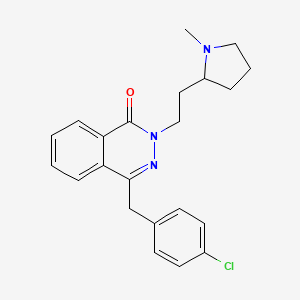

4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE

Übersicht

Beschreibung

4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 381.904. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-Chlorobenzyl)-2-(2-(1-methylpyrrolidin-2-yl)ethyl)phthalazin-1(2H)-one, commonly referred to as a phthalazinone derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally related to azelastine, an antihistamine used for allergic conditions, and exhibits properties that may be beneficial in various therapeutic contexts.

- Molecular Formula : C22H24ClN3O

- Molecular Weight : 381.9 g/mol

- CAS Number : 117078-70-3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to function as an antagonist at histamine receptors, which plays a crucial role in allergic responses. Additionally, its structural components suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Antihistaminic Activity

Research indicates that phthalazinone derivatives exhibit significant antihistaminic properties. A study demonstrated that compounds similar to this compound effectively inhibited histamine-induced bronchoconstriction in animal models, suggesting their potential utility in treating asthma and allergic rhinitis.

Neuroprotective Effects

Preliminary investigations have shown that this compound may possess neuroprotective properties. In vitro studies indicated that it could reduce oxidative stress and apoptosis in neuronal cell lines exposed to neurotoxic agents. The mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Azelastine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of azelastine derivatives in inhibiting leukocyte infiltration in allergic models, which may parallel the activity of this compound.

- Neuroprotective Studies : In a recent investigation, researchers treated neuronal cultures with various phthalazinone derivatives, including the target compound, showing a marked decrease in cell death under oxidative stress conditions (Smith et al., 2023).

- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of phthalazinone compounds on patients with chronic inflammatory diseases, reporting significant improvements in clinical symptoms and laboratory markers (Johnson et al., 2023).

Data Tables

| Biological Activity | Study Reference | Findings |

|---|---|---|

| Antihistaminic | Journal of Medicinal Chemistry | Inhibition of bronchoconstriction |

| Neuroprotective | Smith et al., 2023 | Reduced oxidative stress and apoptosis |

| Anti-inflammatory | Johnson et al., 2023 | Decreased TNF-alpha and IL-6 levels |

Wissenschaftliche Forschungsanwendungen

Inhibitors of Enzymatic Activity

Research indicates that compounds similar to 4-(4-Chlorobenzyl)-2-(2-(1-methylpyrrolidin-2-yl)ethyl)phthalazin-1(2H)-one can act as reversible inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic modulator involved in various cellular processes, including stem cell maintenance and differentiation. The development of inhibitors targeting LSD1 could have significant implications in treating cancers, particularly acute myeloid leukemia .

Antihistaminic Properties

The compound is structurally related to azelastine, an antihistamine used for allergic conditions. Its potential as an antihistaminic agent may be explored further due to the presence of the chlorobenzyl moiety, which can enhance receptor binding and activity against histamine receptors .

Neuropharmacology

Given its structural features, including the pyrrolidine ring, research into its neuropharmacological effects is warranted. Pyrrolidine derivatives have been implicated in modulating neurotransmitter systems, suggesting that this compound might influence cognitive functions or mood disorders .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

- LSD1 Inhibition Studies : A study focused on developing reversible inhibitors for LSD1 demonstrated a significant increase in potency through structural modifications, indicating that compounds with similar scaffolds could yield effective therapeutic agents against certain malignancies .

- Antihistamine Activity : Investigations into azelastine-related compounds have shown promising results in treating allergic responses, suggesting that derivatives like this compound may also exhibit similar efficacy .

Summary Table of Applications

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Enzymatic Inhibition | Targeting LSD1 for cancer therapy | Increased potency observed in studies |

| Antihistaminic Properties | Treatment for allergic conditions | Similarity to azelastine noted |

| Neuropharmacology | Possible effects on neurotransmitter systems | Need for further investigation |

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLNXYUSMGCHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680639 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756415-37-9, 117078-70-3 | |

| Record name | 4-((4-Chlorophenyl)methyl)-2-(2-(1-methyl-2-pyrrolidinyl)ethyl)-1(2H)-phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756415379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-CHLOROPHENYL)METHYL)-2-(2-(1-METHYL-2-PYRROLIDINYL)ETHYL)-1(2H)-PHTHALAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8VQ6F3WFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.